molecular formula C16H15N3O3 B2381486 N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034430-08-3

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2381486
CAS No.: 2034430-08-3
M. Wt: 297.314
InChI Key: NYPXKMZJBMTLKF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenyl group, a methoxyethoxy chain, and an isonicotinamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding aniline derivative. The aniline is then converted to the cyanophenyl intermediate through a Sandmeyer reaction.

    Attachment of the Methoxyethoxy Chain: The cyanophenyl intermediate undergoes an etherification reaction with 2-methoxyethanol under basic conditions to form the 2-(2-methoxyethoxy)cyanophenyl intermediate.

    Coupling with Isonicotinamide: The final step involves the coupling of the 2-(2-methoxyethoxy)cyanophenyl intermediate with isonicotinic acid or its derivatives under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(2-ethoxyethoxy)isonicotinamide: Similar structure but with an ethoxyethoxy chain instead of a methoxyethoxy chain.

    N-(2-cyanophenyl)-2-(2-methoxyethoxy)benzamide: Similar structure but with a benzamide moiety instead of an isonicotinamide moiety.

Uniqueness

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethoxy chain enhances solubility and bioavailability, while the isonicotinamide moiety contributes to its potential therapeutic properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-14-5-3-2-4-13(14)11-17/h2-7,10H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXKMZJBMTLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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